ent-卡松烯

描述

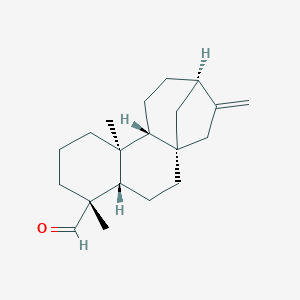

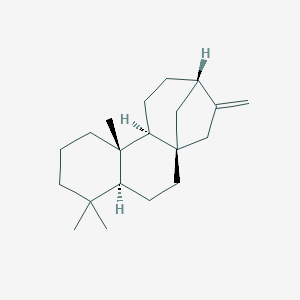

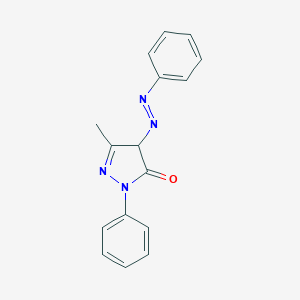

Ent-Kaurene is a class of natural diterpenoid compounds abundantly found in the plants of the Isodon genus (Lamiaceae family) . They are a unique category of the diterpenoid family and have a long-standing history of research and medical applications in traditional Eastern remedies . They have garnered increasing interest due to their structural diversity and complexity, together with extensive bioactivity profiles .

Synthesis Analysis

The synthesis of ent-Kaurene involves a C–C activation method . Other key steps in the synthesis include a tandem Birch reduction propargylation reaction as well as a carbon–oxygen bond cleavage/lactonization sequence . The ent-Kaurene synthase catalyzes the formation of ent-Kaurene through a multistep cyclization process .Molecular Structure Analysis

The molecular structure of ent-Kaurene is elucidated by comprehensive spectroscopic analysis, quantum chemical calculation of NMR parameters and electronic circular dichroism, quantitative interproton distance analysis, and single crystal X-ray diffraction experiment . The first X-ray crystal structure of ent-kaur-16-ene synthase has been reported .Chemical Reactions Analysis

Ent-Kaurene synthase is the key enzyme for gibberellins (GAs) biosynthesis, which may act as a catalyst in the formation of ent-Kaurene, the precursor for GAs, by cyclization or rearrangement of the substrate ent-Copalyl diphosphate . Channeling the key carbocation intermediates through different reaction pathways offers access to different diterpene scaffolds .Physical And Chemical Properties Analysis

The Km value for copalyl pyrophosphate is 0.35 µM, and the optimal pH is 6.8 to 7.5 . The activity requires divalent cations such as Mg2+, Mn2+, and Co2+, whereas Cu2+, Ca2+, and Ba2+ inhibit the activity .科学研究应用

免疫抑制作用

- 紫苏中的 ent-卡松烯二萜类化合物在体外和体内均显示出独特的免疫抑制作用。它们有效抑制小鼠脾脏 T 淋巴细胞的过度产生,其中恩美因尤为敏感。此活性归因于干扰 DNA 复制和细胞周期调节 (Zhang 等人,2005)。

化学和生物活性

- ent-卡松烯二萜类化合物以其结构多样性和广泛的生物活性谱而闻名,包括抗肿瘤、抗菌、抗病毒和抗炎作用。它们通过调节转录因子、蛋白激酶和凋亡蛋白表现出显着的抗癌活性 (Ding 等人,2017)。

植物激素的生物合成中间体

- ent-卡松烯是植物激素赤霉素的生物合成中间体。对苔藓和地钱的研究表明 ent-卡松烯合酶参与了这一过程,这对于了解植物激素生物合成至关重要 (Kawaide 等人,2011)。

抗癌化合物优化

- 天然 ent-卡松烯二萜类化合物奥利多宁因其抗癌功效而受到研究。奥利多宁的衍生物在诱导癌细胞凋亡和细胞周期停滞方面显示出比原始化合物更高的效力,表明其在癌症治疗中的潜力 (Xu 等人,2017)。

对癌细胞的细胞毒性作用

- 紫苏中的 ent-卡松烯二萜类化合物对 K562 细胞显示出细胞毒性作用,表明其在癌症治疗中的潜在应用 (Li 等人,2006)。

对人外周血单核细胞的影响

- ent-卡松烯对人外周血单核细胞活力的影响已得到探索,有助于了解其潜在的治疗应用,而没有明显的毒性 (Cordero 等人,2012)。

作为碳氢化合物前体的排放

- ent-卡松烯(赤霉素的二萜类碳氢化合物前体)从植物中排放到顶空,表明其在植物生物学中的重要性和在农业中的潜在应用 (Otsuka 等人,2004)。

未来方向

The ent-Kaurane diterpenoids are integral parts of tetracyclic natural products that are widely distributed in terrestrial plants. These compounds have been found to possess interesting bioactivities, ranging from antitumor, antifungal, and antibacterial to anti-inflammatory activities . Future research directions could focus on developing novel strategies for synthesizing these natural products .

属性

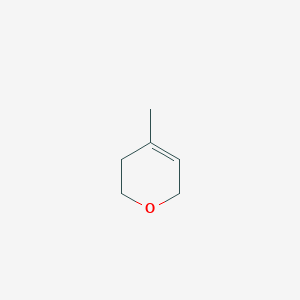

IUPAC Name |

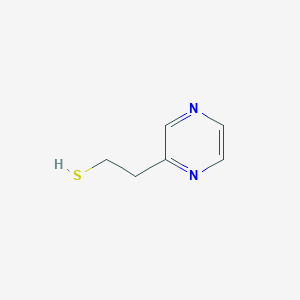

(1S,4R,9R,10R,13R)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3/t15-,16-,17+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVABDHFQKWOSV-HPUSYDDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873117 | |

| Record name | (-)-Kaur-16-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-Kaurene | |

CAS RN |

562-28-7 | |

| Record name | (-)-Kaur-16-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

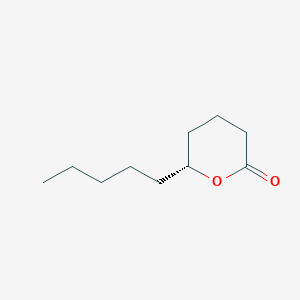

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B36296.png)